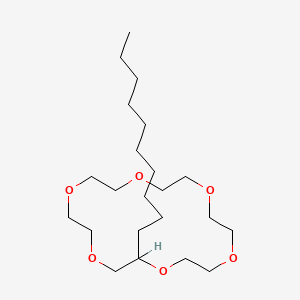

2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Descripción general

Descripción

2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane, also known as Decyl-18-crown-6, is a chemical compound with the molecular formula C22H44O6 . It has an average mass of 404.581 Da and a monoisotopic mass of 404.313782 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its molecular formula C22H44O6 . Unfortunately, the available sources do not provide a detailed analysis of its molecular structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 404.58 . Unfortunately, the available sources do not provide further information on its physical and chemical properties.Aplicaciones Científicas De Investigación

Environmental Impact and Ecotoxicology

- The compound, also referred to as 18-crown-6, has been studied for its effects on soil organisms. Specifically, the earthworm Eisenia fetida, when exposed to artificial soil supplemented with 18-crown-6, showed adverse effects such as increased mortality, hindered growth, avoidance behavior, reduced burrowing activity, and decreased respiration. Behavioral endpoints and respiration were identified as sensitive parameters for evaluating the toxicity of this chemical to earthworms (Du et al., 2014).

Flame Retardant Studies

- Research on brominated flame retardants, particularly brominated diphenyl ethers (BDEs) and hexabromocyclododecane (HBCD), in the European environment has shown significant environmental distribution. The study cited over 70 research works, indicating an active field of study. It was noted that BDEs are now more prevalent than PCBs by a factor of almost 40 times in certain environments. The study also observed the presence of BDEs in a variety of biological samples and food chains, highlighting the widespread distribution and potential environmental impact of these compounds (Law et al., 2006).

Pharmacokinetics and Drug Interaction

- A study on the interaction between cyclophosphamide (CP) and ketoconazole (KTZ) highlighted the pharmacokinetic effects of 2-dechloroethylcyclophosphamide, a metabolite of CP. The research revealed that KTZ can inhibit the enzyme CYP3A4, leading to a decrease in the exposure of the metabolite DECP. This inhibition could potentially reduce the adverse effects caused by the metabolite in CP clinical treatments. The findings are important for understanding drug-drug interactions and optimizing therapeutic strategies (Yang et al., 2017).

Solvent Applications and Environmental Safety

- In the context of green chemistry, 2-Methyloxolane (2-MeOx) has been discussed as a sustainable, lipophilic solvent that can substitute hexane for the extraction of natural products and food ingredients. The review covered the properties, extraction efficiency, toxicological profile, and environmental impacts of 2-MeOx. It emphasized the significance of replacing petroleum-based solvents with bio-based alternatives for environmental safety and sustainability (Rapinel et al., 2020).

Propiedades

IUPAC Name |

2-decyl-1,4,7,10,13,16-hexaoxacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-22-21-27-18-17-25-14-13-23-11-12-24-15-16-26-19-20-28-22/h22H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGGFNZADNMHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1COCCOCCOCCOCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378773 | |

| Record name | 2-decyl-1,4,7,10,13,16-hexaoxacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60742-60-1 | |

| Record name | 2-decyl-1,4,7,10,13,16-hexaoxacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1621464.png)

![5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane](/img/structure/B1621467.png)

![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1621469.png)

![3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid](/img/structure/B1621472.png)

![1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea](/img/structure/B1621477.png)

![2-[1-(1H-imidazol-1-yl)vinyl]phenol](/img/structure/B1621478.png)

![1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1621484.png)

![(2E)-3-[2-(Allyloxy)phenyl]acrylic acid](/img/structure/B1621486.png)